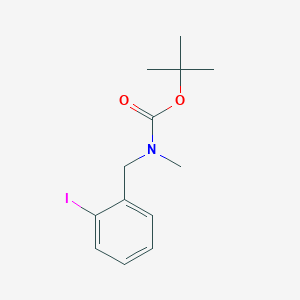

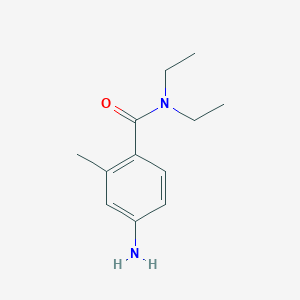

4-Amino-N,N-diethyl-2-methyl-benzamide

Descripción general

Descripción

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl groups .

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the reaction of an alkyl halide with ammonia or an amine . Another method involves the condensation of carboxylic acids and amines in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, bonded to hydrogen atoms or organic substituents . The nitrogen atom in amines is sp3 hybridized and has a trigonal pyramidal shape .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also react with acids to form amides .Physical And Chemical Properties Analysis

Amines are generally polar and can participate in hydrogen bonding, which gives them relatively high boiling points . They are also basic due to the presence of a lone pair of electrons on the nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

A study by Clark and Davenport (1987) investigated the anticonvulsant activity of compounds related to 4-amino-N-(1-phenylethyl)benzamide, which shares a similar structure with 4-Amino-N,N-diethyl-2-methyl-benzamide. Their research found that modifications to the amino group and the aromatic ring significantly influenced the anticonvulsant potency and toxicity of these compounds (Clark & Davenport, 1987).

Electrospray Mass Spectrometry

In the field of mass spectrometry, Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of 4-amino-N-(2-diethylaminoethyl)benzamide. This study highlights the compound's utility in enhancing the ionization efficiency and fragmentation pattern clarity in mass spectrometric analyses (Harvey, 2000).

Chain-Growth Polycondensation

Yokozawa et al. (2002) conducted research on the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity through chain-growth polycondensation. Their study utilized phenyl 4-(4-octyloxybenzylamino)benzoate, a compound structurally related to this compound, demonstrating the relevance of such compounds in the development of well-defined aromatic polyamides (Yokozawa et al., 2002).

Hyperbranched Aromatic Polyamide Synthesis

Research by Yang, Jikei, and Kakimoto (1999) focused on the thermal polymerization of aromatic compounds, including derivatives similar to this compound, to produce hyperbranched aromatic polyamides. This study sheds light on the potential applications of such compounds in polymer science (Yang et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-7-6-10(13)8-9(11)3/h6-8H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTMFNIOLBWLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

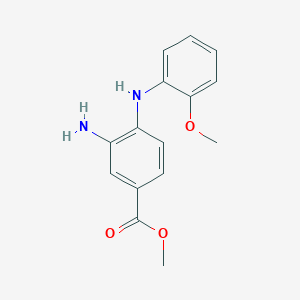

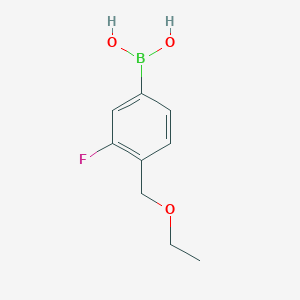

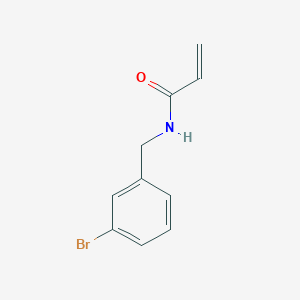

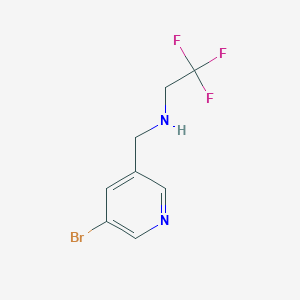

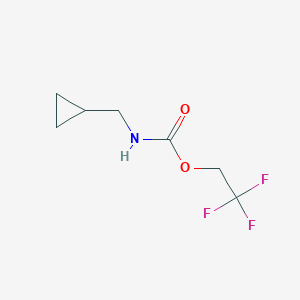

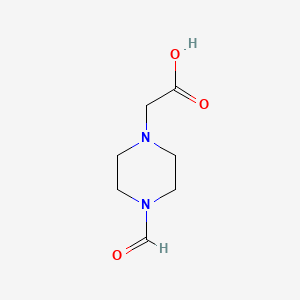

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine](/img/structure/B1400846.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)

![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)